1-chloro-4-fluoro-5-nitroisoquinoline
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Overview
Description
1-chloro-4-fluoro-5-nitroisoquinoline is a chemical compound with the molecular formula C9H4ClFN2O2. It is a member of the isoquinoline family, characterized by a chloro, fluoro, and nitro group attached to the isoquinoline ring.
Mechanism of Action
Target of Action
Isoquinoline,1-chloro-4-fluoro-5-nitro- is a chemical compound belonging to the isoquinoline family. Isoquinolines are widely found in naturally occurring alkaloids . They are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties . .
Mode of Action
The introduction of fluorine atoms often causes unique bioactivities .
Preparation Methods
The synthesis of 1-chloro-4-fluoro-5-nitroisoquinoline typically involves multi-step organic reactions. One common method includes the nitration of isoquinoline derivatives followed by halogenation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity. Industrial production methods may involve large-scale nitration and halogenation processes, optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-chloro-4-fluoro-5-nitroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states or products. Common reagents used in these reactions include halogenating agents, reducing agents like hydrogen gas, and oxidizing agents.
Scientific Research Applications
1-chloro-4-fluoro-5-nitroisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of various chemical products and materials.
Comparison with Similar Compounds
1-chloro-4-fluoro-5-nitroisoquinoline can be compared with other isoquinoline derivatives, such as:
- 1-chloro-4-fluoroisoquinoline
- 1-chloro-5-nitroisoquinoline
- 4-fluoro-5-nitroisoquinoline These compounds share similar structural features but differ in the position and type of substituents. The unique combination of chloro, fluoro, and nitro groups in this compound gives it distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-chloro-4-fluoro-5-nitroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O2/c10-9-5-2-1-3-7(13(14)15)8(5)6(11)4-12-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTDHGJLHVFWJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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